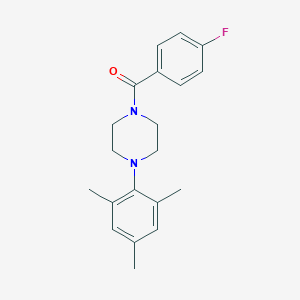

1-(4-Fluorobenzoyl)-4-mesitylpiperazine

Descripción

1-(4-Fluorobenzoyl)-4-mesitylpiperazine is a piperazine derivative featuring a 4-fluorobenzoyl group at the 1-position and a mesityl (2,4,6-trimethylphenyl) substituent at the 4-position of the piperazine ring.

Propiedades

Fórmula molecular |

C20H23FN2O |

|---|---|

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

(4-fluorophenyl)-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C20H23FN2O/c1-14-12-15(2)19(16(3)13-14)22-8-10-23(11-9-22)20(24)17-4-6-18(21)7-5-17/h4-7,12-13H,8-11H2,1-3H3 |

Clave InChI |

KUEBEEJUGNMQKV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C |

SMILES canónico |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Key Analogs and Their Substituents

| Compound Name | 1-Position Substituent | 4-Position Substituent | Key Applications/Activities | References |

|---|---|---|---|---|

| 1-(4-Fluorobenzoyl)-4-mesitylpiperazine | 4-Fluorobenzoyl | Mesityl (2,4,6-trimethylphenyl) | Hypothesized kinase inhibition* | |

| 1-(2-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine | 2-Fluorobenzoyl | 4-Nitrobenzyl | Insecticidal agents | |

| 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine | 2-Fluorobenzoyl | 4-Methoxyphenyl | Structural studies (XRD data) | |

| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 4-Fluorobenzyl | 4-Chlorophenylmethanone | Tyrosine kinase inhibitors | |

| 1-(4-Fluorophenyl)-4-(mesitylsulfonyl)piperazine | 4-Fluorophenyl | Mesitylsulfonyl | Unspecified (chemical intermediate) |

Notes:

- Mesityl vs. Nitro/Methoxy Groups : The mesityl group’s steric bulk may enhance lipophilicity and hinder metabolic degradation compared to smaller substituents like nitro or methoxy groups. For example, 1-(2-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine () showed insecticidal activity, but its nitro group may confer higher reactivity and polarity, limiting bioavailability .

- Fluorobenzoyl vs. In contrast, 4-fluorobenzyl derivatives (e.g., ) prioritize alkyl chain flexibility, which may suit kinase inhibitor scaffolds .

Key Observations :

- The target compound’s synthesis likely follows standard aroylation protocols (e.g., reacting mesitylpiperazine with 4-fluorobenzoyl chloride in the presence of a base) .

- Analogs like 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine () exhibit well-defined monoclinic crystal structures, suggesting that mesityl-substituted derivatives may similarly adopt stable conformations conducive to crystallography.

Table 3: Bioactivity of Selected Analogs

Comparative Analysis :

- Hypolipidemic Activity : The piperidine analog AHL-157 () demonstrates superior lipid-lowering effects compared to bezafibrate, suggesting that 4-fluorobenzoyl-piperazine derivatives with bulky substituents (e.g., mesityl) may enhance metabolic stability and potency .

- Antimicrobial vs. Kinase Inhibition : Substituent choice dictates target selectivity. For instance, hydrazinecarbonyl derivatives () exhibit antimicrobial activity, while benzylpiperazines () are tailored for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.